(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
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Description
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.294. The purity is usually 95%.
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Scientific Research Applications
Microbial Quorum Sensing Inhibition
One significant application of related furan-based compounds involves the synthesis of furanones as inhibitors of microbial quorum sensing. This area explores the potential of furan derivatives in interfering with microbial communication and biofilm formation, particularly focusing on Staphylococcus epidermidis. Such compounds could be valuable in developing new antimicrobial strategies by targeting the communication pathways of bacteria, rather than traditional methods which kill bacteria or inhibit their growth (T. Benneche et al., 2008).
Bioactive Molecule Synthesis
Compounds with structures similar to "(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate" have been explored for their bioactive properties. For example, limonin, a compound derived from citrus seeds, showcases anti-proliferative activities. It highlights the potential of furan and benzofuran derivatives in the synthesis of bioactive molecules that could be used in pharmaceutical applications (A. Bauri et al., 2016).
Advanced Material Synthesis
Furan derivatives are also explored in the context of advanced material synthesis, such as in the preparation of fully bio-based benzoxazines. These materials show promise in enhancing the thermal properties of polymers, demonstrating the utility of furan-based compounds in developing new materials with improved performance characteristics (CaiFei Wang et al., 2012).
Fire-safe Epoxy Resins
Another innovative application involves the synthesis of furfural-based flame retardants for epoxy thermosets. These compounds, including those with furan structures, contribute to improving fire safety performance by enhancing char formation and reducing peak heat release rates during combustion (Weiqi Xie et al., 2020).
Angiogenesis Inhibition
Furan derivatives have been synthesized as potential inhibitors of angiogenesis, showcasing the therapeutic potential of furan-based compounds in treating diseases where angiogenesis plays a crucial role, such as cancer. This research area underscores the versatility of furan derivatives in medicinal chemistry (Emmanuelle Braud et al., 2003).
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-10(2)17(19)21-12-5-6-13-14(9-12)22-15(16(13)18)8-11-4-3-7-20-11/h3-10H,1-2H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTCQLLHONPVQU-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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